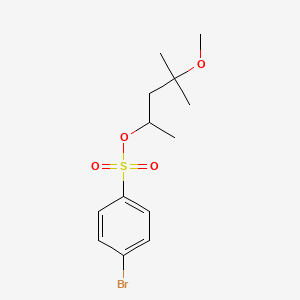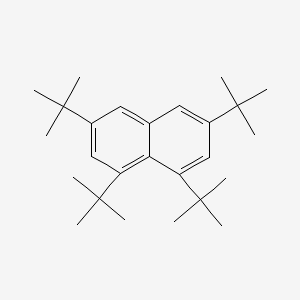
1,3,6,8-Tetra-tert-butylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetra-tert-butylnaphthalene is a chemical compound characterized by the presence of four tert-butyl groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the tert-butyl groups are introduced at the 1, 3, 6, and 8 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
1,3,6,8-Tetra-tert-butylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetra-tert-butylnaphthalene involves its interaction with various molecular targets. The tert-butyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. The pathways involved in its mechanism of action are still being studied, but it is known that the compound can participate in various chemical reactions due to its aromatic nature and the presence of bulky tert-butyl groups.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetra-tert-butylnaphthalene
- 1,2,4,5,6,8-Hexa-tert-butylnaphthalene
- 1,2,3,4,5,6,7,8-Octa-tert-butylnaphthalene
Uniqueness
1,3,6,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
22495-86-9 |
|---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1,3,6,8-tetratert-butylnaphthalene |
InChI |
InChI=1S/C26H40/c1-23(2,3)18-13-17-14-19(24(4,5)6)16-21(26(10,11)12)22(17)20(15-18)25(7,8)9/h13-16H,1-12H3 |
InChI Key |
YCHZFBYHUCXGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


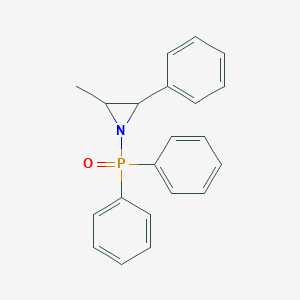
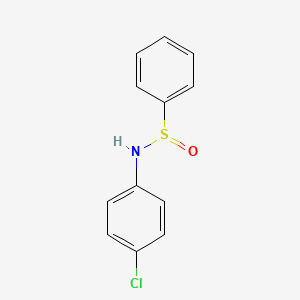
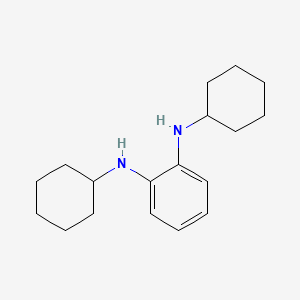
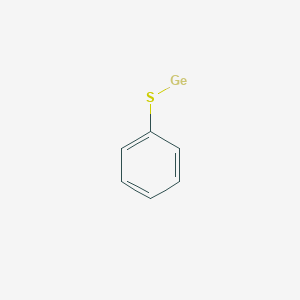
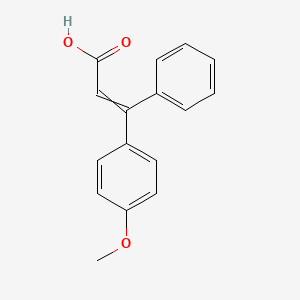

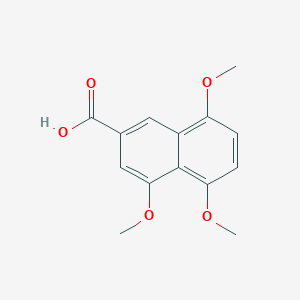

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
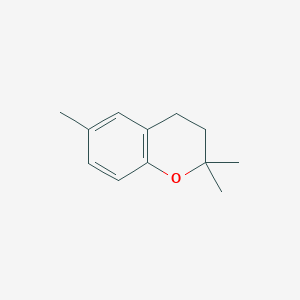
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)


